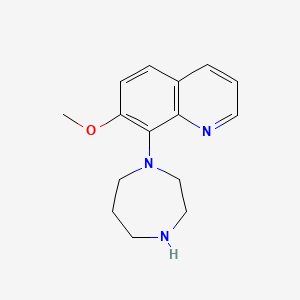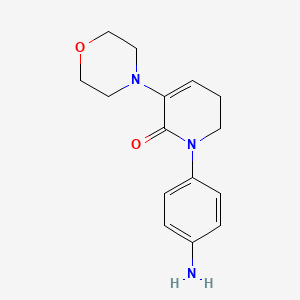
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” is a chemical compound with the molecular formula C15H19N3O2 . It has a molecular weight of 273.33 g/mol . The IUPAC name for this compound is 1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one .
Molecular Structure Analysis
The molecular structure of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” can be represented by the canonical SMILES string: C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N . The InChI representation is InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” are not available, compounds with similar structures such as 1-(4-substituted-aminophenyl) ethanones have been used in the synthesis of various heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” include a molecular weight of 273.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 58.8 Ų .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Electrochromic Polyimides
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides . These polyimides change color when a voltage is applied, a property known as electrochromism .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 2: Mechanical Parameter Extraction via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 3: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 4: Extraction of Mechanical Parameters via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 5: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIGSPFTMLIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

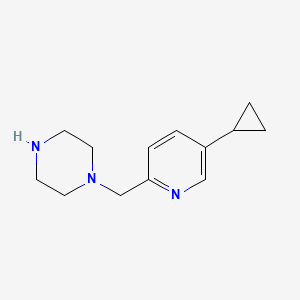
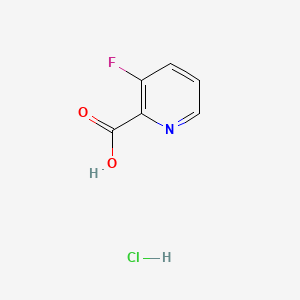
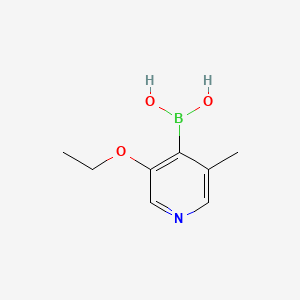
![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)
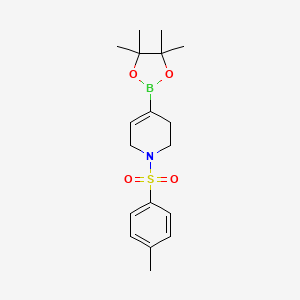

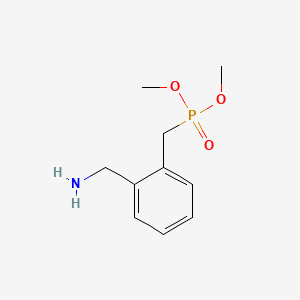
![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)
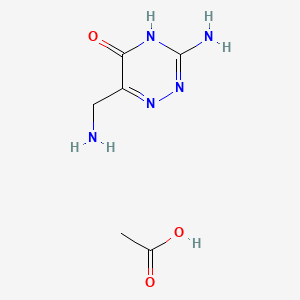

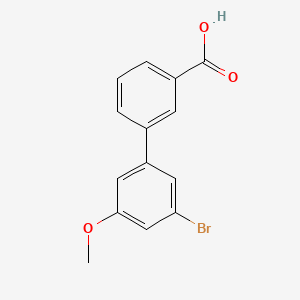
![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
